Eberconazole

Description

EBERCONAZOLE is a small molecule drug with a maximum clinical trial phase of II.

Structure

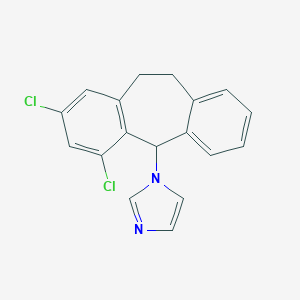

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTJIDOGFUQSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926104 | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128326-82-9 | |

| Record name | Eberconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128326-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eberconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eberconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBERCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Eberconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for eberconazole nitrate, an imidazole derivative with potent antifungal activity. The synthesis is a multi-step process commencing from readily available starting materials and proceeding through a key tricyclic ketone intermediate. This document outlines the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic route for enhanced comprehension.

Core Synthesis Pathway

The most commonly cited synthetic route to this compound nitrate begins with 3,5-dichlorobenzyl bromide. The pathway involves a Wittig reaction to construct the carbon skeleton, followed by reduction, hydrolysis, and an intramolecular Friedel-Crafts acylation to form the pivotal dibenzosuberone intermediate. Subsequent functional group manipulations lead to the this compound free base, which is then converted to its nitrate salt for improved solubility and stability.[1][2]

Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound nitrate.

Step 1: Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide

This initial step involves the reaction of 3,5-dichlorobenzyl bromide with triphenylphosphine to form the corresponding phosphonium salt, a crucial reagent for the subsequent Wittig reaction.

-

Experimental Protocol:

-

To a solution of 24.0 g (0.10 mol) of 3,5-dichlorobenzyl bromide in 350 mL of toluene, add 34.1 g (0.13 mol) of triphenylphosphine.[1]

-

Stir the mixture and reflux for 5 hours.[1]

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the solid with toluene and dry to afford 3,5-dichlorobenzyltriphenylphosphine bromide.

-

Step 2: Synthesis of 2-[2-(3,5-dichlorostyryl)]methyl benzoate

A Wittig reaction between the phosphonium salt and methyl o-formylbenzoate constructs the stilbene backbone of the molecule.

-

Experimental Protocol:

-

Add 40.2 g (80 mmol) of 3,5-dichlorobenzyltriphenylphosphine bromide and 150 mL of tetrahydrofuran to a reaction vessel.[1]

-

Under a nitrogen atmosphere, add 11.2 g (100 mmol) of potassium tert-butoxide in batches.

-

After stirring for 2 hours, add a solution of 13.3 g (81 mmol) of methyl o-formylbenzoate in 60 mL of tetrahydrofuran.

-

Stir the reaction mixture at 40°C for 4 hours.

-

Cool to room temperature, add 200 mL of n-hexane and 70 mL of water, and stir for 30 minutes.

-

Separate the organic layer, wash with water, and concentrate to dryness.

-

Add 150 mL of n-hexane to the residue and stir for 1 hour.

-

Filter off the insoluble matter and concentrate the filtrate to dryness to obtain the product.

-

Step 3: Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid

This two-part step involves the reduction of the carbon-carbon double bond, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Experimental Protocol:

-

Dissolve 15.4 g (50 mmol) of 2-[2-(3,5-dichlorostyryl)]methyl benzoate in 300 mL of methanol.

-

Add 1.3 g of 5% Pd/C catalyst and introduce hydrogen gas while stirring.

-

Stir the reaction at room temperature under normal pressure for 8 hours.

-

Filter off the Pd/C catalyst.

-

To the reaction solution, add 14 mL of 5 mol/L aqueous sodium hydroxide solution and reflux for 3 hours.

-

After the reaction is complete, evaporate the methanol.

-

Add water to dissolve the solid and adjust the pH to 7 with hydrochloric acid to precipitate the product.

-

Filter the solid to obtain 2-[2-(3,5-dichlorophenylethyl)]benzoic acid.

-

Step 4: Synthesis of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

The key tricyclic ketone is formed via an intramolecular Friedel-Crafts acylation.

-

Experimental Protocol:

-

Dissolve 17.7 g (60 mmol) of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid in 150 mL of methylene chloride.

-

Add 8.6 mL (0.12 mol) of thionyl chloride and 0.25 mL of DMF, and stir at room temperature for 1 hour.

-

Remove the thionyl chloride and methylene chloride by distillation.

-

Dissolve the residue in 70 mL of methylene chloride.

-

Add this solution dropwise to a solution of 13.3 g (0.10 mol) of aluminum trichloride in 250 mL of methylene chloride.

-

Stir the mixture for 3 hours to complete the cyclization.

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer, dry, and concentrate to yield the desired ketone.

-

Step 5: Synthesis of this compound Nitrate

The final steps involve the reduction of the ketone, chlorination of the resulting alcohol, reaction with imidazole, and finally, salt formation.

-

Experimental Protocol:

-

Dissolve 33.2 g (0.12 mol) of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in methanol.

-

Add dropwise 6.66 g (0.18 mol) of an aqueous solution of sodium borohydride and react for 2 hours.

-

Evaporate the methanol and add 200 mL of dichloromethane and 30 mL of water to the residue.

-

Separate the aqueous layer, and wash and dry the dichloromethane layer over anhydrous sodium sulfate.

-

Partially evaporate the dichloromethane and add 18 mL (0.25 mol) of thionyl chloride, then stir under reflux for 3 hours to yield 5-chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

-

React the chlorinated intermediate with imidazole to obtain this compound free base.

-

Dissolve the this compound free base in a solvent mixture of isopropyl alcohol and isopropyl ether.

-

Add 70% nitric acid to precipitate the this compound nitrate salt.

-

Filter the resultant solid and wash with a mixture of isopropyl alcohol and isopropyl ether to obtain pure this compound nitrate as a white solid.

-

| Step | Intermediate/Product | Starting Materials | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| 2 | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | 3,5-dichlorobenzyltriphenylphosphine bromide, methyl o-formylbenzoate | Potassium tert-butoxide | 72 | 97-99 | |

| 3 | 2-[2-(3,5-dichlorophenylethyl)]benzoic acid | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | Pd/C, H₂, NaOH | 87 | 151-154 | |

| 5 | This compound Nitrate | 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | Sodium borohydride, Thionyl chloride, Imidazole, Nitric acid | - | 183-184.5 |

Note: Yields for all steps were not consistently available in the reviewed literature.

Visualizing the Synthesis Pathway

The following diagrams illustrate the synthetic workflow for this compound nitrate.

Caption: Synthetic pathway of this compound nitrate from 3,5-dichlorobenzyl bromide.

Alternative Starting Materials

While the pathway from 3,5-dichlorobenzyl bromide is well-documented, other starting materials have been reported for the synthesis of the key intermediate, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. These include:

-

Methyl o-toluate: This route involves bromination, followed by the preparation of a phosphorus ylide, a Wittig reaction, hydrolysis, reduction, and finally cyclization.

-

3,5-Dichlorobenzyl alcohol: This starting material undergoes bromination, conversion to a phosphorus ylide with triethyl phosphite, and then a six-step sequence including a Wittig reaction, reduction, hydrolysis, and cyclization.

The selection of a particular synthetic route in a drug development setting would depend on factors such as the cost and availability of starting materials, overall yield, and scalability of the process.

Caption: Logical relationship of starting materials to the final product.

References

The Discovery and Development of Eberconazole: A Technical Guide

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent utilized as a topical treatment for cutaneous mycoses.[1] Chemically, it is 1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole.[2] This guide provides an in-depth overview of the discovery, preclinical, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

This compound was first described in European patent application EP 392,326-A. The synthesis of this compound involves a multi-step process, a general outline of which is presented below. A key intermediate in this synthesis is 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[]

Experimental Protocol: Synthesis of this compound Nitrate

A detailed, step-by-step synthesis of this compound nitrate is outlined below, based on reported methods.[4]

Step 1: Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide

-

To a solution of 24.0 g (0.10 mol) of 3,5-dichlorobenzyl bromide in 350 mL of toluene, add 34.1 g (0.13 mol) of triphenylphosphine.

-

The mixture is stirred and refluxed for 5 hours.

-

After cooling, the resulting solid is filtered, washed with toluene, and dried to yield the title compound.

Step 2: Preparation of 2-[2-(3,5-dichlorostyryl)]methyl benzoate

-

To a suspension of 40.2 g (80 mmol) of 3,5-dichlorobenzyltriphenylphosphine bromide in 150 mL of tetrahydrofuran, add a solution of potassium tert-butoxide in tetrahydrofuran.

-

After stirring, a solution of methyl o-formylbenzoate (13.3 g, 81 mmol) in 60 mL of tetrahydrofuran is added.

-

The reaction mixture is stirred at 40°C for 4 hours.

-

After cooling, n-hexane and water are added, and the organic layer is separated, washed, and concentrated. The residue is treated with n-hexane to precipitate the product, which is then filtered and dried. Yield: 72%.

Step 3: Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid

-

A solution of 2-[2-(3,5-dichlorostyryl)]methyl benzoate in methanol is hydrogenated over a Pd/C catalyst.

-

After filtration of the catalyst, a 5 mol·L-1 sodium hydroxide aqueous solution is added, and the mixture is refluxed for 3 hours.

-

Methanol is evaporated, and the residue is dissolved in water. The pH is adjusted to 7 with hydrochloric acid to precipitate the product. The solid is filtered and dried. Yield: 87%.

Step 4: Preparation of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

-

To a solution of 17.7 g (60 mmol) of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid in 150 mL of methylene chloride, add 8.6 mL (0.12 mol) of thionyl chloride and 0.25 mL of DMF.

-

The mixture is stirred at room temperature for 1 hour.

-

Thionyl chloride and methylene chloride are evaporated. The residue is dissolved in methylene chloride and added dropwise to a solution of aluminum trichloride in methylene chloride.

-

The reaction mixture is stirred for 3 hours and then poured into ice water. The organic layer is separated, washed, and concentrated to give the product. Yield: 65%.

Step 5: Synthesis of this compound

-

The ketone from the previous step is reduced with sodium borohydride in methanol to yield the corresponding alcohol.

-

The alcohol is then chlorinated using thionyl chloride.

-

The resulting chloride is reacted with imidazole in N,N-dimethylformamide (DMF) under reflux to yield this compound free base.

Step 6: Preparation of this compound Nitrate

-

The this compound free base is dissolved in a mixture of isopropyl alcohol and isopropyl ether.

-

70% nitric acid is added to precipitate the this compound nitrate salt.

-

The solid is filtered, washed with the solvent mixture, and dried.

Preclinical Development

In Vitro Activity

This compound has demonstrated a broad spectrum of antifungal activity in vitro. Its efficacy has been compared to other topical antifungal agents against a large number of dermatophyte strains.

The following microdilution method was used to determine the Minimum Inhibitory Concentrations (MICs) of this compound and other antifungal agents against dermatophytes.[5]

-

Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in 100% dimethyl sulfoxide (DMSO) at 100 times the final desired concentration. These are further diluted 1:50 in RPMI 1640 medium to achieve twice the final test concentration. 0.1 mL of each dilution is dispensed into microdilution trays.

-

Inoculum Preparation: Fungal isolates are cultured on Potato Dextrose Agar (PDA) at 28°C for 7-10 days. Stock inoculum suspensions are prepared from these cultures. The final inoculum concentration is adjusted to be between 0.3 × 10⁵ and 6.4 × 10⁶ CFU/mL. The stock suspension is then diluted 1:50 in RPMI 1640 medium.

-

Microdilution Assay: Each well of the microdilution tray is inoculated with 100 µL of the diluted fungal suspension. Growth and sterility control wells are included for each isolate.

-

Incubation and Reading: The microplates are incubated at 28°C for 7 days. The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of visible growth.

The in vitro activity of this compound was compared with that of clotrimazole, ketoconazole, and miconazole against 200 strains of dermatophytes. This compound generally exhibited the lowest geometric mean MIC.

| Fungal Species (No. of Strains) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| All Strains (200) | This compound | 0.01 - 2 | 0.125 | 0.5 | 0.11 |

| Clotrimazole | 0.01 - 2 | 0.25 | 1 | 0.22 | |

| Ketoconazole | 0.03 - >16 | 0.5 | 2 | 0.72 | |

| Miconazole | 0.01 - >16 | 0.25 | 2 | 0.43 | |

| Epidermophyton floccosum (10) | This compound | 0.03 - 0.125 | 0.06 | 0.125 | 0.06 |

| Clotrimazole | 0.03 - 0.25 | 0.125 | 0.25 | 0.11 | |

| Ketoconazole | 0.125 - 1 | 0.5 | 1 | 0.44 | |

| Miconazole | 0.06 - 0.5 | 0.25 | 0.5 | 0.23 | |

| Microsporum canis (25) | This compound | 0.03 - 0.5 | 0.125 | 0.25 | 0.11 |

| Clotrimazole | 0.03 - 1 | 0.25 | 0.5 | 0.20 | |

| Ketoconazole | 0.06 - 2 | 0.5 | 1 | 0.44 | |

| Miconazole | 0.06 - 1 | 0.25 | 0.5 | 0.26 | |

| Trichophyton mentagrophytes (50) | This compound | 0.03 - 1 | 0.125 | 0.5 | 0.14 |

| Clotrimazole | 0.03 - 2 | 0.25 | 1 | 0.27 | |

| Ketoconazole | 0.25 - 4 | 1 | 2 | 0.98 | |

| Miconazole | 0.06 - 2 | 0.5 | 1 | 0.55 | |

| Trichophyton rubrum (75) | This compound | 0.03 - 0.5 | 0.125 | 0.25 | 0.12 |

| Clotrimazole | 0.03 - 1 | 0.25 | 0.5 | 0.21 | |

| Ketoconazole | 0.125 - 2 | 0.5 | 1 | 0.51 | |

| Miconazole | 0.03 - 2 | 0.25 | 0.5 | 0.37 |

Animal Models

The efficacy of this compound has been evaluated in experimental models of cutaneous fungal infections in guinea pigs.

The following protocol is a generalized procedure for establishing and evaluating treatment in a guinea pig model of dermatophytosis.

-

Animal Preparation: Healthy guinea pigs are used. An area on the back of each animal is shaved.

-

Infection Induction: A suspension of a dermatophyte, such as Trichophyton mentagrophytes or Microsporum canis, is applied to the shaved area. The inoculum concentration and application method may vary. In some studies, the skin is abraded prior to inoculation to facilitate infection.

-

Treatment: After the establishment of a visible infection (typically a few days post-inoculation), the animals are randomly assigned to treatment groups. The test formulation (e.g., this compound cream) and control/comparator formulations are applied topically to the infected area, usually once or twice daily for a specified duration.

-

Evaluation: The severity of the infection is assessed at regular intervals using a scoring system for clinical signs such as erythema, scaling, and crusting. Mycological evaluation is performed by taking skin scrapings for direct microscopic examination (e.g., with KOH) and fungal culture to determine the presence or absence of the dermatophyte.

Toxicology

Preclinical safety and toxicology studies have shown that this compound is well-tolerated. Animal toxicity studies indicated a "No Observed Effect Level" of 2 ml/kg body weight. The drug was found to be non-mutagenic and did not cause delayed hypersensitivity, photosensitivity, or phototoxic effects. Systemic absorption following topical application is not significant.

Clinical Development

This compound has undergone several clinical trials to establish its safety and efficacy in humans for the treatment of dermatophytoses.

Phase II Clinical Trial

A phase II pilot dose-finding study was conducted in 60 patients with tinea corporis and tinea cruris. Patients were treated with this compound cream at 1% or 2% concentrations, applied once or twice daily. The study found that this compound 1% cream applied twice daily showed a trend towards more favorable results.

Phase III Clinical Trial

A double-blind, randomized, comparative trial was conducted to compare the efficacy and safety of this compound 1% cream with clotrimazole 1% cream in patients with dermatophyte skin infections.

-

Study Design: A multicenter, double-blind, randomized, comparative trial.

-

Patient Population: Patients with mycologically proven dermatophyte skin infections.

-

Treatment Arms:

-

This compound 1% cream, applied twice daily.

-

Clotrimazole 1% cream, applied twice daily.

-

-

Treatment Duration: 4 consecutive weeks.

-

Efficacy Assessment:

-

Clinical Assessment: Evaluation of clinical signs and symptoms of the infection (e.g., erythema, scaling, pruritus). An effective response is typically defined as a significant reduction in these signs and symptoms.

-

Mycological Assessment: Direct microscopic examination of skin scrapings with KOH and fungal culture to determine the presence or absence of the infecting dermatophyte. Mycological cure is defined as negative results for both tests.

-

-

Follow-up: Patients are typically followed up for a period after the end of treatment (e.g., 6 weeks) to assess for relapse.

| Treatment Group | Number of Patients | Effective Treatment Rate (End of Therapy) | Effective Treatment Rate (Overall Assessment at 6 weeks post-treatment) | Relapse Rate |

| This compound 1% Cream | 133 (treated sites) | 61% | 72% | 1% |

| Clotrimazole 1% Cream | 133 (treated sites) | 46% | 61% | 4% |

Data from a double-blind, randomized comparative trial. The difference in overall effectiveness was not statistically significant (P = 0.15).

Mechanism of Action

This compound, like other azole antifungals, exerts its effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

This compound specifically targets and inhibits the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450-dependent enzyme. This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's structure and function, leading to the inhibition of fungal growth and, at higher concentrations, fungal cell death.

Caption: Mechanism of action of this compound.

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay

A general protocol to assess the inhibitory activity of a compound like this compound on lanosterol 14α-demethylase is as follows:

-

Enzyme and Substrate Preparation: A source of lanosterol 14α-demethylase is required, which can be recombinant human or fungal enzyme. The substrate, lanosterol, is prepared in a suitable buffer.

-

Reaction Mixture: The reaction mixture typically contains the enzyme, a cytochrome P450 reductase, NADPH, the substrate (lanosterol), and the test inhibitor (this compound) at various concentrations.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination and Extraction: The reaction is stopped, and the sterols are extracted from the reaction mixture using an organic solvent.

-

Analysis: The amount of the product (demethylated lanosterol) and remaining substrate are quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The enzyme activity is calculated from the amount of product formed. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

Experimental Workflow Diagrams

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

Caption: Preclinical Evaluation in a Guinea Pig Model.

Caption: Clinical Trial Workflow for Dermatophytosis.

References

- 1. Identification of lanosterol 14 alpha-methyl demethylase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Pharmacological and clinical review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. “An Improved Process For The Preparation Of this compound Nitrate” [quickcompany.in]

- 5. In Vitro Activities of the New Antifungal Drug this compound and Three Other Topical Agents against 200 Strains of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Eberconazole Against Dermatophyte Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of eberconazole, a topical imidazole antifungal agent, against a broad spectrum of dermatophyte species. The data and methodologies presented are collated from peer-reviewed scientific literature to serve as a resource for research, development, and comparative analysis of antifungal agents.

Overview of this compound

This compound is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2][3] Its primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane permeability, disruption of cellular integrity, and ultimately, fungal cell death. At lower concentrations, this compound exhibits fungistatic activity, while at higher concentrations, it is fungicidal. Notably, some studies have also highlighted its anti-inflammatory properties, which can be beneficial in the treatment of inflamed dermatophytic infections.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of this compound has been rigorously evaluated against a wide array of dermatophyte species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a significant comparative study, providing a quantitative measure of its antifungal potency.

Table 1: Comparative In Vitro Activity of this compound and Other Antifungal Agents Against Various Dermatophyte Species

| Dermatophyte Species | No. of Isolates (n) | Antifungal Agent | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Overall | 200 | This compound | 0.03 - 2 | 0.11 | 0.125 | 0.5 |

| Clotrimazole | 0.01 - ≥16 | 0.22 | - | - | ||

| Miconazole | 0.01 - ≥16 | 0.43 | - | - | ||

| Ketoconazole | 0.01 - ≥16 | 0.72 | - | - | ||

| Epidermophyton floccosum | 8 | This compound | - | 0.06 | - | - |

| Microsporum canis | - | This compound | - | 0.11 | - | - |

| Microsporum gypseum | - | This compound | - | 0.07 | - | - |

| Trichophyton mentagrophytes | - | This compound | - | 0.14 | - | - |

| Trichophyton rubrum | - | This compound | - | 0.12 | - | - |

| Trichophyton tonsurans | - | This compound | - | 0.09 | - | - |

| Trichophyton interdigitale | - | This compound | - | 0.26 | - | - |

| Clotrimazole | - | 0.27 | - | - | ||

| Trichophyton violaceum | - | This compound | - | 0.07 | - | - |

| Clotrimazole | - | 0.09 | - | - |

Data extracted from Fernandez-Torres et al., 2003. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Experimental Protocols

The determination of in vitro antifungal susceptibility of dermatophytes requires a standardized and reproducible methodology. The data presented in this guide were primarily generated using a microdilution method consistent with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines.

Fungal Isolates and Culture Conditions

-

A diverse collection of clinical isolates of dermatophytes, including various species of Trichophyton, Microsporum, and Epidermophyton, were used.

-

Isolates were subcultured on appropriate growth media, such as Sabouraud Dextrose Agar, to ensure viability and purity.

Antifungal Agents

-

This compound and comparator antifungal agents (e.g., clotrimazole, ketoconazole, miconazole) were obtained as standard powders.

-

Stock solutions were prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and serially diluted to achieve the final desired concentrations for the assay.

Inoculum Preparation

-

Fungal cultures were grown for a specified period (e.g., 7 days) at an appropriate temperature (e.g., 28°C) to encourage sporulation.

-

Conidial suspensions were prepared by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and then gently scraping the surface.

-

The resulting suspension was transferred to a sterile tube, and heavy particles were allowed to settle.

-

The upper suspension was collected, and the conidial density was adjusted spectrophotometrically to a standardized concentration (e.g., 10⁴ CFU/mL).

Broth Microdilution Assay

-

The assay was performed in sterile 96-well microtiter plates.

-

Each well contained a specific concentration of the antifungal agent diluted in a suitable broth medium (e.g., RPMI 1640).

-

The standardized fungal inoculum was added to each well.

-

The plates were incubated at a controlled temperature (e.g., 28°C) for an extended period (e.g., 7 days) to allow for visible fungal growth.

Determination of Minimum Inhibitory Concentration (MIC)

-

The MIC was determined as the lowest concentration of the antifungal agent that resulted in 100% inhibition of visible growth compared to the drug-free control well.

Visualized Pathways and Workflows

Experimental Workflow for In Vitro Susceptibility Testing

References

Eberconazole: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of cutaneous mycoses. Its efficacy stems from a unique molecular architecture that facilitates potent inhibition of a key fungal enzyme, lanosterol 14α-demethylase. This guide provides an in-depth exploration of the molecular structure and physicochemical properties of this compound, offering a critical resource for researchers in drug development and mycology.

Molecular Structure

This compound possesses a complex tricyclic structure with a central dibenzo[a,d]cycloheptene core. Key structural features include two chlorine atoms substituted on one of the benzene rings and an imidazole ring attached to the cycloheptene moiety.

Chemical Identifiers:

-

IUPAC Name: 1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole[1][2][3]

-

CAS Number: 128326-82-9[4]

-

Molecular Formula: C₁₈H₁₄Cl₂N₂[1]

-

Molecular Weight: 329.22 g/mol

This compound is a racemic mixture, though the (R)-enantiomer has been described. The three-dimensional conformation of the molecule is crucial for its interaction with the active site of its target enzyme.

Physicochemical Properties

The chemical properties of this compound dictate its pharmacokinetic and pharmacodynamic behavior, including its solubility, permeability, and stability. These properties are summarized in the table below.

| Property | Value | Source |

| pKa (Strongest Basic) | 6.68 | |

| logP | 4.79 - 5.36 | |

| Water Solubility | 0.00215 mg/mL | |

| Melting Point | 170°C (for this compound Nitrate) | |

| Polar Surface Area | 17.82 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

Solubility Profile: this compound is practically insoluble in water but demonstrates solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its solubility has also been characterized in various oils and formulation excipients, which is critical for the development of topical delivery systems.

Stability: Studies on this compound nitrate have shown that it degrades under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. The degradation kinetics appear to follow a pseudo-first-order reaction under these conditions.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors, such as lanosterol. This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.

Figure 1: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Determination of Physicochemical Properties

Melting Point Determination (for this compound Nitrate): The melting point of this compound nitrate was determined using the open capillary method with a melting point apparatus. The experiment was performed in triplicate to ensure accuracy.

Solubility Determination: Excess this compound was added to various solvents (e.g., oils, surfactants) in stoppered vials. The mixtures were vortexed and then agitated on a magnetic stirrer for 48 hours at a controlled temperature (e.g., 40±0.5°C) to reach equilibrium. After an additional 24 hours at room temperature, the saturated solutions were centrifuged and filtered. The concentration of this compound in the filtrate was quantified using UV-Vis spectrophotometry after appropriate dilution with a suitable solvent like methanol.

Figure 2: Experimental workflow for solubility determination.

Stability Studies (Forced Degradation)

Forced degradation studies of this compound nitrate were conducted to assess its stability under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Methodology: A solution of this compound nitrate was subjected to the following conditions:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 1N HCl) at elevated temperature.

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1N NaOH) at room temperature.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure to dry heat (e.g., 80°C).

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm).

Samples were withdrawn at various time points, and the amount of remaining this compound was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The degradation kinetics were then determined by plotting the logarithm of the remaining drug concentration versus time.

Conclusion

This compound's distinct molecular structure, characterized by its dichlorinated dibenzo[a,d]cycloheptene imidazole framework, underpins its potent antifungal activity. Its lipophilic nature, as indicated by its logP value, facilitates penetration into the fungal cell membrane, while its basicity, defined by its pKa, may influence its interaction with the target enzyme. A thorough understanding of these structural and chemical properties is paramount for the rational design of novel antifungal agents and the optimization of formulation strategies to enhance the therapeutic efficacy of this compound.

References

Eberconazole: A Technical Guide to its Anti-inflammatory and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent primarily utilized for the topical treatment of cutaneous mycoses.[1][2][3] Beyond its primary fungistatic and fungicidal activities, this compound distinguishes itself from other azoles through its clinically significant anti-inflammatory and antibacterial properties.[1][4] This dual action of combating the fungal pathogen while concurrently mitigating associated inflammation and secondary bacterial infections presents a therapeutic advantage, particularly in the management of inflamed dermatophytic infections. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to the anti-inflammatory and antibacterial attributes of this compound.

Antibacterial Properties of this compound

This compound has demonstrated a notable spectrum of activity against various Gram-positive bacteria, which is a beneficial characteristic in treating cutaneous fungal infections that are often accompanied by secondary bacterial colonization.

Mechanism of Action

The primary antifungal mechanism of this compound involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately, fungal cell death. At higher concentrations, it can cause the leakage of essential intracellular components like potassium ions and amino acids. While the precise antibacterial mechanism is not as extensively detailed as its antifungal action, it is understood to disrupt the bacterial cell membrane integrity, contributing to its efficacy against susceptible Gram-positive organisms.

Spectrum of Activity and Efficacy

In vitro studies have consistently shown this compound's effectiveness against a range of dermatophytes and yeasts, including triazole-resistant strains like Candida krusei and Candida glabrata. Its antibacterial activity is a significant added benefit.

Table 1: In Vitro Antifungal Activity of this compound vs. Other Agents against Dermatophytes

| Fungal Species (n=isolates) | Drug | Geometric Mean MIC (μg/ml) | MIC Range (μg/ml) | MIC90 (μg/ml) |

| Epidermophyton floccosum (8) | This compound | 0.06 | 0.03 - 0.12 | - |

| Microsporum canis (23) | This compound | 0.11 | 0.03 - 0.5 | - |

| Microsporum gypseum (10) | This compound | 0.07 | 0.03 - 0.12 | - |

| Trichophyton mentagrophytes (56) | This compound | 0.14 | 0.03 - 1 | - |

| Trichophyton rubrum (70) | This compound | 0.12 | 0.03 - 1 | - |

| Trichophyton tonsurans (11) | This compound | 0.09 | 0.03 - 0.25 | - |

| All Strains (200) | This compound | 0.11* | 0.03 - 2 | - |

| All Strains (200) | Clotrimazole | 0.22 | 0.01 - ≥16 | - |

| All Strains (200) | Miconazole | 0.43 | 0.01 - ≥16 | - |

| All Strains (200) | Ketoconazole | 0.72 | 0.01 - ≥16 | 2 |

*Data adapted from a comparative study by Fernández-Torres, B., et al. This compound showed a statistically significant lower geometric mean MIC (P < 0.05) compared to the other tested agents against the majority of species. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) values presented are typically determined using a standardized broth microdilution method.

-

Inoculum Preparation : Fungal or bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard to achieve a standardized inoculum density (e.g., 104 CFU/ml).

-

Drug Dilution : A serial two-fold dilution of this compound and comparator drugs is prepared in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI 1640 for fungi).

-

Inoculation : Each well is inoculated with the standardized microbial suspension. Control wells (no drug) are included to ensure microbial viability.

-

Incubation : The plates are incubated under specific conditions (e.g., 28°C for 7 days for dermatophytes).

-

Endpoint Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.

Anti-inflammatory Properties of this compound

A key distinguishing feature of this compound is its intrinsic anti-inflammatory activity, which is comparable to that of established agents like acetylsalicylic acid and ketoprofen. This property is particularly advantageous in treating inflamed dermatophytoses, as it helps alleviate symptoms such as itching, redness, and swelling, thereby improving patient compliance and comfort.

Mechanism of Action: Inhibition of LOX and COX Pathways

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes in the arachidonic acid cascade. Specifically, it inhibits 5-lipoxygenase (5-LOX) and, to a lesser extent, cyclooxygenase-2 (COX-2) .

-

5-Lipoxygenase (5-LOX) : Inhibition of this enzyme blocks the synthesis of leukotrienes, which are potent mediators of inflammation, responsible for recruiting inflammatory cells and increasing vascular permeability.

-

Cyclooxygenase-2 (COX-2) : Inhibition of COX-2, an enzyme induced during inflammation, reduces the production of prostaglandins (e.g., PGE2), which contribute to pain, fever, and vasodilation.

Relationship to Cellular Signaling Pathways

Inflammatory stimuli, such as pathogens or tissue damage, activate intracellular signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) pathway. While direct modulation of NF-κB by this compound is not explicitly documented, the enzymes it targets (COX-2) are downstream products of NF-κB activation. By inhibiting these effector enzymes, this compound effectively dampens the inflammatory output orchestrated by upstream signaling pathways like NF-κB.

Experimental Protocol: In Vivo Anti-inflammatory Assessment

Animal models are commonly used to quantify the anti-inflammatory effects of topical agents. The TPA-induced mouse ear edema model is a standard assay.

-

Animal Model : Swiss mice are typically used.

-

Induction of Inflammation : A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied topically to the inner surface of one ear of each mouse.

-

Treatment : Immediately or shortly after TPA application, a solution or cream containing this compound, a vehicle control, or a reference anti-inflammatory drug (e.g., ketoprofen) is applied to the same ear.

-

Assessment : After a set period (e.g., 6 hours), the mice are euthanized. A standard-sized circular punch biopsy is taken from both the treated (inflamed) and untreated (control) ears.

-

Quantification : The weight of each ear punch is measured. The anti-inflammatory effect is calculated as the percentage inhibition of edema, determined by the difference in weight between the TPA-treated ear and the control ear, comparing the drug-treated group to the vehicle-treated group.

Conclusion and Implications for Drug Development

This compound presents a compelling profile for the topical treatment of fungal skin infections. Its potent, broad-spectrum antifungal activity is complemented by clinically relevant antibacterial and anti-inflammatory properties. The ability to inhibit 5-LOX and COX-2 provides a direct mechanism for alleviating the inflammatory symptoms of dermatophytoses, potentially leading to improved therapeutic outcomes and patient adherence. For drug development professionals, this compound serves as an exemplary multifunctional candidate, addressing the primary pathogen, potential secondary bacterial invaders, and the host's inflammatory response within a single active pharmaceutical ingredient. Future research could further elucidate the specific interactions with bacterial targets and explore its potential in other inflammatory skin conditions.

References

The Dual Nature of Eberconazole: A Technical Guide to its Fungicidal and Fungistatic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eberconazole, a topical broad-spectrum imidazole antifungal agent, exhibits a concentration-dependent dual mechanism of action against a wide range of pathogenic fungi, including dermatophytes and Candida species. At lower concentrations, it acts as a fungistatic agent, inhibiting fungal growth, while at higher concentrations, it demonstrates fungicidal activity, leading to fungal cell death.[1][2] This technical guide provides a comprehensive overview of the fungicidal versus fungistatic properties of this compound, its core mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its in vitro activity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary antifungal activity stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, an essential sterol component.[1][2] This is achieved through the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol.

The inhibition of lanosterol 14α-demethylase leads to two key downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the fungal cell membrane.

-

Accumulation of Toxic Methylated Sterols: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.

This disruption of the cell membrane ultimately leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations of this compound, cell lysis and death (fungicidal effect).

Quantitative Antifungal Activity

The in vitro activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, whereas a ratio >4 suggests fungistatic activity.

In Vitro Susceptibility of Dermatophytes

This compound has demonstrated potent activity against a wide range of dermatophytes. Comparative studies have shown that this compound often exhibits lower MIC values than other commonly used topical antifungals.

| Fungal Species | No. of Strains | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio |

| Trichophyton rubrum | 75 | 0.03 - 2 | 0.125 | 0.5 | Data not available | Data not available |

| Trichophyton mentagrophytes | 50 | 0.03 - 2 | 0.125 | 0.5 | Data not available | Data not available |

| Microsporum canis | 25 | 0.03 - 1 | 0.125 | 0.5 | Data not available | Data not available |

| Epidermophyton floccosum | 15 | 0.03 - 0.5 | 0.06 | 0.25 | Data not available | Data not available |

In Vitro Susceptibility of Candida Species

This compound is also effective against various Candida species, including some that are resistant to other azole antifungals.

| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio |

| Candida albicans | 47 | 0.03 - 2 | 0.25 | 1 | Data not available | Data not available |

| Candida glabrata | 20 | 0.03 - 1 | 0.125 | 0.5 | Data not available | Data not available |

| Candida krusei | 15 | 0.06 - 2 | 0.5 | 1 | Data not available | Data not available |

| Candida tropicalis | 10 | 0.03 - 1 | 0.25 | 0.5 | Data not available | Data not available |

Experimental Protocols

Accurate determination of the fungistatic and fungicidal activity of this compound relies on standardized in vitro susceptibility testing methods. The following are detailed protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates and quality control strains

-

Sterile saline

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 1600 µg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of RPMI-1640 medium into wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound working solution (diluted from stock in RPMI-1640) to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (inoculum without drug), and well 12 as a negative control (medium only).

-

-

Preparation of Fungal Inoculum:

-

For yeasts, suspend several colonies from a 24-hour culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

For molds, harvest conidia from a mature culture and suspend in sterile saline. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well (1-11).

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes as required.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

This method determines the lowest concentration of an antifungal agent that kills the fungus. It is performed as a follow-up to the MIC assay.

Procedure:

-

Following the determination of the MIC, select the wells from the microtiter plate that show no visible growth (i.e., at and above the MIC).

-

Mix the contents of each selected well thoroughly.

-

Aseptically transfer a fixed volume (e.g., 10-20 µL) from each well to a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plates at 35°C for 48 hours or until growth is visible in the control subculture (from the positive control well of the MIC plate).

-

The MFC is defined as the lowest concentration of this compound that results in no growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum count.

Time-Kill Curve Analysis

This dynamic method assesses the rate and extent of antifungal activity over time.

Procedure:

-

Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL) in RPMI-1640 medium.

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to separate flasks containing the fungal inoculum. Include a drug-free control flask.

-

Incubate the flasks at 35°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of each aliquot and plate onto drug-free agar plates.

-

Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).

-

Plot the log₁₀ CFU/mL against time for each this compound concentration. A ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum is considered fungicidal.

Conclusion

This compound's dual fungistatic and fungicidal activity, coupled with its potent in vitro efficacy against a broad spectrum of clinically relevant fungi, underscores its therapeutic value in the treatment of topical fungal infections. Its mechanism of action, centered on the disruption of ergosterol biosynthesis, provides a solid rationale for its antifungal effects. While extensive MIC data is available, further studies are warranted to establish a comprehensive profile of its fungicidal activity through the determination of MFC values and time-kill kinetics against a wider array of fungal pathogens. Such data will be invaluable for optimizing its clinical application and for the development of future antifungal strategies.

References

Initial Investigations into Eberconazole's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent that has demonstrated significant therapeutic potential in the treatment of superficial mycoses.[1][2][3][4] This technical guide provides an in-depth overview of the initial investigations into this compound, focusing on its mechanism of action, in vitro and in vivo preclinical data, and early clinical findings. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for foundational studies are provided, and key pathways and workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, a novel imidazole derivative, has emerged as a potent topical antifungal agent.[1] Its development was driven by the need for effective and well-tolerated treatments for common cutaneous fungal infections, such as dermatophytosis, candidiasis, and pityriasis versicolor. This document serves as a comprehensive resource for researchers and professionals in drug development, detailing the fundamental scientific investigations that have elucidated the therapeutic promise of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. By targeting and inhibiting the enzyme lanosterol 14α-demethylase, this compound disrupts the fungal cell membrane's structural integrity and function, leading to fungal growth inhibition. This targeted action contributes to its efficacy against a wide range of fungal pathogens. At higher concentrations, this compound exhibits fungicidal activity, while at lower concentrations, it is fungistatic.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for Eberconazole In Vitro Susceptibility Testing of Yeasts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of yeast isolates to the antifungal agent eberconazole. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific modifications for this compound testing as described in peer-reviewed literature.

Introduction

This compound is a broad-spectrum imidazole antifungal agent that demonstrates potent activity against a wide range of yeasts and dermatophytes.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[2][3] This disruption of the cell membrane leads to fungistatic or fungicidal effects, depending on the concentration of the drug.[1] Notably, this compound has shown efficacy against yeast species that are often resistant to other triazole antifungals, such as Candida krusei and Candida glabrata. Accurate and reproducible in vitro susceptibility testing is crucial for understanding its spectrum of activity and for guiding clinical applications.

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound, like other azole antifungals, targets the fungal cell membrane by interfering with the ergosterol biosynthesis pathway. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Caption: Mechanism of action of this compound via inhibition of lanosterol 14α-demethylase.

Quantitative Data: In Vitro Susceptibility of Yeasts to this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antifungal agents against various clinical yeast isolates. The data is adapted from a study by Torres-Rodríguez et al., which utilized a modified NCCLS (now CLSI) M27-A microbroth dilution method.

Table 1: this compound, Ketoconazole, and Clotrimazole MICs for Candida Species

| Isolate (n) | Antifungal Agent | GM MIC (μg/ml) | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |

| C. albicans (47) | This compound | 0.041 | 0.03-0.25 | 0.03 | 0.12 |

| Ketoconazole | 0.035 | 0.03-0.5 | 0.03 | 0.12 | |

| Clotrimazole | 0.042 | 0.03-0.5 | 0.03 | 0.25 | |

| C. tropicalis (17) | This compound | 0.053 | 0.03-0.12 | 0.06 | 0.12 |

| Ketoconazole | 0.06 | 0.03-0.25 | 0.06 | 0.12 | |

| Clotrimazole | 0.06 | 0.03-0.25 | 0.06 | 0.12 | |

| C. parapsilosis (14) | This compound | 0.03 | 0.03-0.06 | 0.03 | 0.03 |

| Ketoconazole | 0.04 | 0.03-0.12 | 0.03 | 0.06 | |

| Clotrimazole | 0.03 | 0.03-0.06 | 0.03 | 0.06 | |

| C. krusei (13) | This compound | 0.18 | 0.06-0.5 | 0.12 | 0.5 |

| Ketoconazole | 0.25 | 0.12-0.5 | 0.25 | 0.5 | |

| Clotrimazole | 0.21 | 0.12-0.5 | 0.25 | 0.5 | |

| C. glabrata (17) | This compound | 0.09 | 0.03-0.25 | 0.06 | 0.25 |

| Ketoconazole | 0.25 | 0.12-1 | 0.25 | 0.5 | |

| Clotrimazole | 0.12 | 0.06-0.5 | 0.12 | 0.25 | |

| C. guilliermondii (7) | This compound | 0.12 | 0.06-0.25 | 0.12 | 0.25 |

| Ketoconazole | 0.25 | 0.12-0.5 | 0.25 | 0.5 | |

| Clotrimazole | 0.12 | 0.06-0.25 | 0.12 | 0.25 | |

| C. famata (5) | This compound | 0.06 | 0.03-0.12 | 0.06 | 0.12 |

| Ketoconazole | 0.06 | 0.03-0.12 | 0.06 | 0.12 | |

| Clotrimazole | 0.06 | 0.03-0.12 | 0.06 | 0.12 | |

| C. dubliniensis (4) | This compound | 0.03 | 0.03-0.06 | 0.03 | 0.06 |

| Ketoconazole | 0.03 | 0.03-0.06 | 0.03 | 0.06 | |

| Clotrimazole | 0.03 | 0.03-0.06 | 0.03 | 0.06 |

Data from Torres-Rodríguez, et al. (1999).

Table 2: this compound, Ketoconazole, and Clotrimazole MICs for Cryptococcus neoformans

| Isolate (n) | Antifungal Agent | GM MIC (μg/ml) | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |

| C. neoformans (34) | This compound | 0.162 | 0.06-0.5 | 0.12 | 0.25 |

| Ketoconazole | 0.09 | 0.03-0.25 | 0.06 | 0.12 | |

| Clotrimazole | 0.09 | 0.03-0.25 | 0.06 | 0.12 |

Data from Torres-Rodríguez, et al. (1999).

Experimental Protocols

The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.2/7.4 guidelines for broth microdilution antifungal susceptibility testing of yeasts, with specific modifications for this compound as reported in the literature.

I. Preparation of Materials

-

Antifungal Agent Stock Solution:

-

Obtain this compound powder from a reliable source.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/ml.

-

Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Test Medium:

-

Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.

-

For this compound testing, supplement the RPMI 1640 medium with glucose to a final concentration of 18 g/liter (2%). This modification has been shown to improve the growth of some yeast species.

-

-

Yeast Inoculum:

-

Subculture the yeast isolates on Sabouraud dextrose agar plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a suspension of yeast cells in sterile saline (0.85% NaCl) from 3-5 colonies.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a nephelometer. This corresponds to approximately 1-5 x 10^6 CFU/ml.

-

Dilute this stock suspension in the test medium to achieve the final inoculum concentration. For the CLSI method, this is a 1:1000 dilution to get 1-5 x 10^3 CFU/ml. For the EUCAST method, a 1:100 dilution is used to get 1-5 x 10^5 CFU/ml.

-

II. Broth Microdilution Assay

-

Preparation of Microdilution Plates:

-

Use sterile, 96-well, flat-bottom microtiter plates.

-

Prepare serial two-fold dilutions of this compound in the test medium. The typical concentration range is 0.03 to 16 µg/ml.

-

Dispense 100 µl of each antifungal dilution into the appropriate wells.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation:

-

Add 100 µl of the standardized yeast inoculum to each well, resulting in a final volume of 200 µl.

-

-

Incubation:

-

Incubate the plates in a moist chamber at 35°C.

-

Incubation times are typically 24-48 hours for Candida species and 72 hours for Cryptococcus neoformans.

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the drug-free control well.

-

For azoles like this compound, this is typically a ≥50% reduction in turbidity.

-

The endpoint can be determined visually or spectrophotometrically by reading the optical density at 414 nm.

-

-

Quality Control:

-

Include reference strains with known MIC values, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, in each batch of tests to ensure the accuracy and reproducibility of the results.

-

Caption: Workflow for broth microdilution susceptibility testing of this compound against yeasts.

References

Application Notes and Protocols for the Preparation of Eberconazole-Loaded Nanostructured Lipid Carriers (NLCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent effective against dermatophytes, yeasts, and molds. Its topical application is often challenged by its poor aqueous solubility, which can limit its penetration into the skin and overall efficacy. Nanostructured Lipid Carriers (NLCs) represent a promising drug delivery system to overcome these limitations. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). This document provides a detailed protocol for the preparation and characterization of this compound-loaded NLCs, adapted from established methods for similar poorly soluble antifungal agents due to the limited specific literature on this compound NLCs.

Core Principles of NLC Formulation

NLCs are typically prepared using high-energy dispersion techniques that form a stable oil-in-water nanoemulsion at a temperature above the melting point of the solid lipid. Upon cooling, the lipid phase recrystallizes, forming the solid NLC particles. The inclusion of a liquid lipid in the formulation disrupts the crystal lattice of the solid lipid, creating amorphous regions that can better accommodate the drug molecules.

Data Presentation: Physicochemical Characteristics of Antifungal NLCs

The following table summarizes typical physicochemical properties of NLCs loaded with various antifungal agents, providing a reference for expected values for this compound-loaded NLCs.

| Formulation | Active Pharmaceutical Ingredient | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| NLC 1 | Itraconazole | Stearic Acid | Oleic Acid | Tween 80 | ~200-400 | < 0.3 | -20 to -30 | > 80% |

| NLC 2 | Fluconazole | Stearic Acid | Castor Oil | Tween 20 | 359.15 ± 9.83 | < 0.5 | Not Reported | 87 ± 0.59[1] |

| NLC 3 | Econazole Nitrate | Stearic Acid | Oleic Acid | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |

| Microemulsion | This compound Nitrate | N/A | Capmul MCM | Tween 80, Transcutol | 153.6 | 0.253 | -30.5 | N/A[2] |

| Niosomes | This compound | Cholesterol | N/A | Span 20 | 550-620 | Not Reported | -23.5 to -25.5 | 86 ± 0.85[3][4] |

| Liposomes | This compound Nitrate | Phospholipid (PL 97%) | N/A | Cholesterol | 183.4 | < 0.3 | Not Reported | 92.4 |

Experimental Protocols

Materials

-

Active Pharmaceutical Ingredient: this compound Nitrate

-

Solid Lipid: Stearic Acid (or Glyceryl Monostearate, Compritol 888 ATO)

-

Liquid Lipid: Oleic Acid (or Caprylic/Capric Triglyceride, Castor Oil)

-

Surfactant: Polysorbate 80 (Tween 80) or Poloxamer 188

-

Co-surfactant (optional): Propylene Glycol or PEG 400

-

Aqueous Phase: Purified Water (Milli-Q or equivalent)

Protocol 1: Preparation of this compound-Loaded NLCs by Hot Homogenization followed by Ultrasonication

This method is one of the most common and reliable for NLC preparation.

1. Preparation of the Lipid Phase: a. Accurately weigh the solid lipid (e.g., Stearic Acid) and liquid lipid (e.g., Oleic Acid) in a specific ratio (e.g., 7:3 w/w). b. Place the lipids in a glass beaker and heat to 75-85°C (approximately 10°C above the melting point of the solid lipid) on a magnetic stirrer hot plate. c. Once the lipids have melted and formed a homogenous mixture, add the accurately weighed this compound to the molten lipid phase. d. Stir the mixture continuously until the drug is completely dissolved.

2. Preparation of the Aqueous Phase: a. In a separate beaker, weigh the surfactant (e.g., Tween 80) and dissolve it in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase (75-85°C).

3. Formation of the Pre-emulsion: a. Add the hot aqueous phase dropwise to the hot lipid phase under continuous high-speed stirring (e.g., 1000-2000 rpm) using a magnetic stirrer. b. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

4. High-Shear Homogenization: a. Subject the pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at a speed of 10,000-20,000 rpm for 5-10 minutes. This will reduce the droplet size of the emulsion.

5. Ultrasonication: a. Immediately sonicate the hot nanoemulsion using a probe sonicator for 10-15 minutes. This step is crucial for achieving a narrow particle size distribution in the nanometer range.

6. Cooling and NLC Formation: a. Allow the nanoemulsion to cool down to room temperature under gentle stirring. The lipids will recrystallize, forming the solid NLCs. b. Store the resulting NLC dispersion at 4°C.

Protocol 2: Preparation of this compound-Loaded NLCs by Microemulsion Technique

This method involves the formation of a thermodynamically stable microemulsion which is then diluted with cold water to form the NLCs.

1. Preparation of the Oil Phase: a. Melt the solid lipid (e.g., Stearic Acid) and liquid lipid (e.g., Oleic Acid) at 75°C. b. Add this compound to the molten lipid mixture and stir until a clear solution is obtained.

2. Preparation of the Aqueous Phase: a. In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (if used) in purified water. b. Heat the aqueous phase to 75°C.

3. Formation of the Microemulsion: a. Add the hot oil phase drop-by-drop to the hot aqueous phase with continuous stirring (e.g., 600 rpm) for 20 minutes to form a clear and transparent microemulsion.

4. NLC Formation by Dispersion in Cold Water: a. Disperse the hot microemulsion into a cold aqueous phase (2-4°C) at a ratio of approximately 1:25 to 1:50 with constant stirring. b. The rapid cooling of the lipid droplets causes them to recrystallize and form NLCs. c. Store the NLC dispersion at 4°C.

Characterization of this compound-Loaded NLCs

Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS) using a Zetasizer.

-

Protocol:

-

Dilute the NLC dispersion with purified water to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size, PDI, and zeta potential at 25°C.

-

Perform the measurement in triplicate and report the mean ± standard deviation.

-

Entrapment Efficiency (%EE) and Drug Loading (%DL)

-

Method: Centrifugation or ultrafiltration followed by UV-Vis spectrophotometry or HPLC.

-

Protocol:

-

Separate the unentrapped this compound from the NLC dispersion by centrifuging the sample in a filter tube (e.g., Amicon Ultra) at a high speed (e.g., 10,000 rpm) for 30 minutes.

-

Collect the filtrate containing the free drug.

-

Quantify the amount of this compound in the filtrate using a validated UV-Vis spectrophotometric method (at the λmax of this compound) or an HPLC method.

-

Calculate the %EE and %DL using the following equations:

%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

%DL = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

-

Morphological Examination

-

Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Protocol (for TEM):

-

Place a drop of the diluted NLC dispersion on a carbon-coated copper grid.

-

Allow the sample to air dry.

-

Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

-

Observe the morphology of the NLCs under the electron microscope.

-

Visualizations

References

Application Note: In Vitro Skin Penetration Assay of Eberconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of superficial fungal infections.[1][2] Its efficacy is contingent on its ability to penetrate the stratum corneum and reach the target site within the skin. Therefore, evaluating the skin penetration and permeation of this compound from various topical formulations is a critical step in drug development and quality control. This application note provides a detailed protocol for conducting an in vitro skin penetration assay for this compound using Franz diffusion cells, a widely accepted method for this purpose.[1]

The protocol outlines the necessary materials, step-by-step experimental procedure, and analytical methods for quantifying this compound. Additionally, it includes a summary of reported quantitative data from various studies to serve as a benchmark for experimental results.

Experimental Principles

The in vitro skin penetration assay is designed to mimic the permeation of a drug through the skin. The Franz diffusion cell is a simple, reproducible, and commonly used apparatus for this purpose.[1] It consists of a donor compartment, where the topical formulation is applied, and a receptor compartment filled with a receptor medium. These two compartments are separated by a membrane, which can be synthetic, animal skin, or human skin.

The drug released from the formulation diffuses through the membrane into the receptor medium. Samples are collected from the receptor medium at specific time points and analyzed to determine the concentration of the drug that has permeated the membrane. This data is then used to calculate key parameters such as flux (the rate of drug permeation per unit area) and the permeability coefficient.

Experimental Protocol

This protocol provides a generalized procedure for an this compound skin penetration assay. Specific parameters may need to be optimized based on the formulation being tested and the specific research question.

1. Materials and Reagents

-

This compound Nitrate (analytical standard)

-

Topical formulation of this compound (e.g., cream, gel)

-

Franz Diffusion Cells (with a known diffusion area, e.g., 1.76 cm²)[1]

-

Membrane (e.g., polysulfone membrane, egg membrane, excised animal or human skin)

-

Receptor Medium: A solution that ensures sink conditions, where the concentration of the drug in the receptor medium does not exceed 10% of its saturation solubility. Examples include:

-

1% Sodium Lauryl Sulfate (SLS) solution in ethanol (70:30, v/v)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Visible Spectrophotometer for analysis.

-

Other laboratory equipment: magnetic stirrer, water bath or temperature controller, syringes, vials, volumetric flasks, etc.

2. Experimental Workflow Diagram

Caption: Workflow for the in vitro this compound skin penetration assay.

3. Step-by-Step Procedure

-

Preparation of Receptor Medium: Prepare the chosen receptor medium and degas it to remove any dissolved gases that could form bubbles and interfere with the diffusion process.

-

Membrane Preparation: If using a synthetic membrane like polysulfone, saturate it in the receptor medium for at least 30 minutes before the experiment. If using biological membranes, they should be carefully prepared and equilibrated.

-

Franz Diffusion Cell Assembly:

-

Fill the receptor compartment of the Franz diffusion cell with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

-

Carefully place the prepared membrane on top of the receptor compartment.

-

Secure the donor compartment over the membrane.

-

-

Temperature and Stirring: Maintain the temperature of the receptor medium at 32 ± 1°C to simulate skin surface temperature. Use a magnetic stirrer to keep the receptor medium constantly agitated (e.g., at 400 rpm) to ensure a uniform concentration.

-